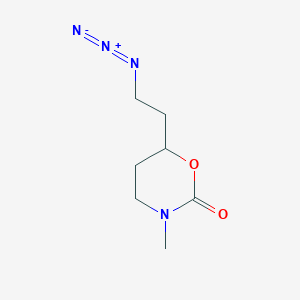

6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-Azidoethyl β-Galactopyranoside” is an alkylated glycoside. Alkylated glycosides are used as ligands for Click Chemistry. They may also be important as carbohydrate carriers in glycotherapeutic applications, drug carriers for site-specific delivery, drug enhancers for decreasing toxicity, and protein enhancers .

Synthesis Analysis

The synthesis of related compounds involves the polymerization of dopamine analogues, where the amine group is switched to azide, using sodium periodate . This gives rise to particles with a diameter of up to one micrometer .

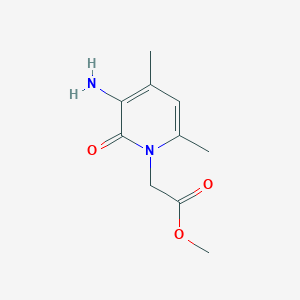

Molecular Structure Analysis

The molecular structure of a related compound, “2-Azidoethyl β-D-mannopyranoside”, has a molecular formula of C8H15N3O6, an average mass of 249.221 Da, and a monoisotopic mass of 249.096085 Da .

Chemical Reactions Analysis

The compound “2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside” is a biochemical reagent that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “2-Azidoethyl β-D-mannopyranoside”, include a molecular formula of C8H15N3O6, an average mass of 249.221 Da, and a monoisotopic mass of 249.096085 Da .

科学的研究の応用

Synthesis of Functionalized Amino Acids

6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one, a type of 1,3-oxazinan-6-one, is instrumental in synthesizing highly functionalized amino acids. The compound serves as a precursor in generating β2,2,3-substituted amino acid derivatives. This is achieved through selective reactions, including alkylation and dialkylation, to form disubstituted oxazinanones. These are then converted to N-methyl β2,2,3-substituted amino acids through reductive cleavage, showing the compound's versatility in synthesizing symmetrical and stereopure amino acids (Nguyen, Sleebs, White, & Hughes, 2012).

Creation of Chiral Intermediates from Carbohydrates

Chiral 1,3-oxazinan-2-ones, like 6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one, are valuable in synthesizing pharmaceutical compounds and amino alcohols. A novel synthetic method has been developed to create chiral 6-hydroxymethyl 1,3-oxazinan-2-ones and their analogues from carbohydrate derivatives. These compounds are essential intermediates in pharmaceutical synthesis (Ella-Menye, Sharma, & Wang, 2005).

Application in β-Amino Acid Derivative Synthesis

1,3-oxazinan-6-ones, including 6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one, are pivotal in synthesizing various β-amino acid derivatives. The compound's utility is expanded to include the diastereoselective synthesis of cyclic β2,3-amino acids, demonstrating its versatility as a synthon for producing a diverse array of β-amino acid derivatives (Sleebs, Nguyen, & Hughes, 2013).

Green Synthesis Approaches

The compound is also involved in environmentally-friendly synthesis methods. For instance, a green synthesis approach using 1,3-oxazinan-2-ones from amines and 1,3-diols in the presence of dialkyl carbonate has been described. This method emphasizes the importance of less hazardous and more sustainable synthesis practices (McElroy, Aricò, & Tundo, 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-(2-azidoethyl)-3-methyl-1,3-oxazinan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-11-5-3-6(13-7(11)12)2-4-9-10-8/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOFVDNBQQJFMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(OC1=O)CCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2407413.png)

![2-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B2407417.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2407419.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)

![3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B2407424.png)